Erk-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erk-IN-6 is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical signaling cascade involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. This compound has gained attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment, where the ERK pathway is often dysregulated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Erk-IN-6 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s activity and selectivity.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Erk-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
Erk-IN-6 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit the ERK pathway in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Cell Biology: The compound is used to study the role of the ERK pathway in cell growth, differentiation, and survival.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting the ERK pathway.
Mechanistic Studies: Researchers use this compound to investigate the molecular mechanisms underlying ERK pathway signaling and its regulation.
Mécanisme D'action
Erk-IN-6 exerts its effects by inhibiting the kinase activity of ERK1 and ERK2, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis. The molecular targets of this compound include the ATP-binding sites of ERK1 and ERK2, where it competes with ATP, thereby blocking the kinase activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
U0126: Another ERK pathway inhibitor that targets MEK1 and MEK2 kinases, preventing ERK activation.
LY3214996: A selective ERK inhibitor that has shown promise in preclinical studies for its anti-tumor activity.
PD0325901: A MEK inhibitor that indirectly affects ERK activity by preventing its activation.
Uniqueness of Erk-IN-6
This compound is unique due to its high selectivity and potency in inhibiting ERK1 and ERK2. Unlike some other inhibitors, this compound directly targets ERK kinases, making it a valuable tool for studying the ERK pathway and its role in various diseases.
Propriétés
Formule moléculaire |
C19H18BrN3O3S |
---|---|
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
(5Z)-5-[(4-bromophenyl)methylidene]-N-(4-methoxy-2-nitrophenyl)-4,4-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18BrN3O3S/c1-19(2)17(10-12-4-6-13(20)7-5-12)27-18(22-19)21-15-9-8-14(26-3)11-16(15)23(24)25/h4-11H,1-3H3,(H,21,22)/b17-10- |
Clé InChI |
WVWLBMDSJFCCPN-YVLHZVERSA-N |
SMILES isomérique |
CC1(/C(=C/C2=CC=C(C=C2)Br)/SC(=N1)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |
SMILES canonique |
CC1(C(=CC2=CC=C(C=C2)Br)SC(=N1)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.